4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an isopropyl group at the 4-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an isopropyl-substituted amine with a suitable dicarbonyl compound can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 2,5-dihydro-1H-pyrrole-2-methanol .
Scientific Research Applications
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the isopropyl group may enhance the compound’s hydrophobic interactions with lipid membranes or protein surfaces, affecting its distribution and efficacy .
Comparison with Similar Compounds
2,5-Dihydro-1H-pyrrole-2-carboxylic acid: Lacks the isopropyl group, resulting in different chemical properties.
4-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the isopropyl group in 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid imparts unique steric and electronic effects, making it distinct from other pyrrole derivatives. These effects influence its reactivity, stability, and interactions with biological targets, highlighting its potential in various research and industrial applications .
Properties
CAS No. |
100911-27-1 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
4-propan-2-yl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3,5,7,9H,4H2,1-2H3,(H,10,11) |
InChI Key |
CBFZHQJMKZUATH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(NC1)C(=O)O |
Synonyms |
3-Pyrroline-2-carboxylicacid,4-isopropyl-(6CI) |
Origin of Product |
United States |
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